N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-fluorobenzamide
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-fluorobenzamide is a heterocyclic compound featuring a pyrazole core (3,5-dimethyl-substituted), a thiophene moiety, and a 2-fluorobenzamide group. The pyrazole ring is a common pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, enhancing target binding . The thiophene moiety, a sulfur-containing heterocycle, is frequently utilized in drug design for its metabolic stability and electronic properties, as seen in antibacterial quinolone derivatives . The 2-fluorobenzamide group may contribute to improved bioavailability and selectivity, as fluorination often modulates lipophilicity and metabolic pathways.
Structural characterization of this compound likely employs crystallographic tools such as the SHELX software suite, which is widely used for small-molecule refinement and structure solution .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c1-12-10-13(2)22(21-12)16(17-8-5-9-24-17)11-20-18(23)14-6-3-4-7-15(14)19/h3-10,16H,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWMLLMRCKBWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CC=CC=C2F)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes:
- A pyrazole ring
- A thiophene moiety
- A benzamide backbone with a fluorine substituent
This unique combination contributes to its biological properties and potential therapeutic applications.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of compounds related to pyrazole and thiophene structures. For instance, derivatives of pyrazole-containing benzamides have exhibited submicromolar antiproliferative activity against various cancer cell lines. Notably:
- MIA PaCa-2 cells : These pancreatic cancer cells showed significant sensitivity to compounds with similar structures, indicating potential as anticancer agents through inhibition of mTORC1 activity and modulation of autophagy pathways .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through various pathways, including caspase activation.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds may influence oxidative stress levels within cells, contributing to their anticancer effects .
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Studies report compounds with IC50 values in the nanomolar range, suggesting strong anti-inflammatory activity .
Antimicrobial Properties
This compound exhibits broad-spectrum antimicrobial activity. Pyrazole derivatives have been identified as potential candidates for treating infections due to their effectiveness against various bacterial strains .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The presence of the pyrazole ring enhances antiproliferative activity.
- Modifications in the thiophene moiety can significantly affect both potency and selectivity against cancer cell lines.
Case Studies
Several case studies have explored the biological activities of pyrazole and thiophene derivatives. For example:
- Anticancer Activity : A study demonstrated that a series of pyrazole derivatives exhibited significant cytotoxic effects against HepG2 (liver cancer) and A549 (lung cancer) cells, with IC50 values indicating promising anticancer potential .
- Analgesic Effects : Compounds related to this structure were tested for analgesic activity using hot plate and acetic acid-induced writhing tests in mice, showing remarkable analgesic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Functional Group Variations
The compound’s structural uniqueness lies in its combination of pyrazole, thiophene, and fluorobenzamide groups. Below is a comparison with analogs from the literature:
Key Observations :
- Thiophene Modifications: The target compound’s thiophen-2-yl group is analogous to bromo- or methylthio-substituted thiophenes in quinolone derivatives (). These substituents enhance antibacterial potency by increasing electron-withdrawing effects or lipophilicity . The absence of such substituents in the target compound may reduce antibacterial activity but improve selectivity for other targets.
- Pyrazole vs. Quinolone Cores: Quinolones () are established DNA gyrase inhibitors, while pyrazoles often target kinases or inflammatory pathways (e.g., COX-2).
- Benzamide vs. Ethanamine Linkers : The 2-fluorobenzamide group in the target compound may enhance metabolic stability compared to ethanamine derivatives (), which are prone to oxidative deamination .
Pharmacological and Physicochemical Comparisons
- Antibacterial Activity: Quinolone-thiophene hybrids () exhibit MIC values in the µg/mL range against Gram-positive and Gram-negative bacteria. The target compound’s lack of a quinolone core and electron-deficient thiophene substituents likely diminishes this activity, though its pyrazole moiety could confer anti-inflammatory or kinase-inhibitory properties.
- Solubility and Bioavailability: The fluorobenzamide group may improve solubility relative to non-fluorinated analogs, as seen in fluorinated CNS drugs. In contrast, dual thiophene-containing compounds () may exhibit higher lipophilicity, limiting aqueous solubility .
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for pyrazole-ethylamine derivatives, involving nucleophilic substitution or amide coupling . Quinolone-thiophene analogs () require more complex multistep syntheses, including cyclocondensation and functionalization of the thiophene ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
